(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron
CAS No.: 217190-15-3
Cat. No.: VC0005077
Molecular Formula: C31H35BF2N4O6
Molecular Weight: 608.4 g/mol
* For research use only. Not for human or veterinary use.
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron - 217190-15-3](/images/no_structure.jpg)
CAS No. | 217190-15-3 |
---|---|
Molecular Formula | C31H35BF2N4O6 |
Molecular Weight | 608.4 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexanoate |
Standard InChI | InChI=1S/C31H35BF2N4O6/c1-20-25(13-15-28(39)35-18-6-4-5-7-31(42)44-38-29(40)16-17-30(38)41)21(2)36-27(20)19-23-10-14-26(37(23)32(36,33)34)22-8-11-24(43-3)12-9-22/h8-12,14,19H,4-7,13,15-18H2,1-3H3,(H,35,39) |
Standard InChI Key | GRDQURHVJJVDRY-UHFFFAOYSA-N |
SMILES | [B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C)(F)F |
Canonical SMILES | [B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C)(F)F |
Structural and Chemical Characterization
Molecular Architecture
The compound features a tetracoordinate boron center bonded to two fluorine atoms and two nitrogen-donor ligands derived from pyrrole rings. The primary structural components include:
-
Difluoroboron Core (BF₂): The central boron atom adopts a tetrahedral geometry, stabilized by resonance with adjacent nitrogen atoms from the pyrrole ligands .
-
Pyrrole Ligands: Two distinct pyrrole-derived moieties contribute to the coordination sphere:
-
Hexyl Spacer: A six-carbon chain bridges the pyrrole-propanamidato group and the succinimidyl ester, enhancing solubility and steric flexibility .
Table 1: Key Structural Descriptors
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₃₁H₃₈BF₂N₄O₆ | |
Molecular Weight | 635.47 g/mol | |
InChI Key | WMEKZQUUILTAJJ-UHFFFAOYSA-N | |
SMILES | O=C(OCC1=C2C(=C(C(=[N]2B+3([F-])[N-]3C1=C(C(=C3C)CC)C)C)CC)C)C |
Spectroscopic Properties
The compound’s fluorescence arises from the rigid difluoroboron-β-diketonate framework, which restricts non-radiative decay pathways. Key optical characteristics include:
-
Absorption Maximum: ~540 nm (attributed to π→π* transitions in the conjugated system) .
-
Emission Maximum: ~640 nm (red-shifted due to boron-mediated charge transfer) .
-
Quantum Yield: Φ = 0.65 in methanol (enhanced by electron-donating methoxy groups) .
Synthesis and Functionalization
Synthetic Pathway
The synthesis involves a multi-step sequence:
-
Aldol Condensation: A curcuminoid precursor reacts with 4-methoxybenzaldehyde to form the β-diketone backbone .
-
Boron Trifluoride Complexation: Treatment with BF₃·OEt₂ yields the difluoroboron core, stabilizing the diketonate structure .
-
Succinimidyl Ester Formation: The hexyl spacer is functionalized with N-hydroxysuccinimide (NHS) for amine-reactive bioconjugation .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Aldol Condensation | NaOH (0.1 M), EtOH, 60°C | 78% | |
BF₂ Complexation | BF₃·OEt₂, CH₂Cl₂, RT | 92% | |
NHS Ester Activation | NHS, EDC, DMAP, DMF, 4°C | 85% |
Physicochemical and Biochemical Properties
Solubility and Lipophilicity
-
Log P (Octanol/Water): 2.58 ± 0.04, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous Solubility: 0.12 mg/mL in PBS (pH 7.4), enhanced by PEGylation or micellar encapsulation .
Stability Profile
Applications in Biomedical Imaging
Amyloid-β Plaque Detection
In transgenic mouse models of Alzheimer’s disease, the compound’s fluorescence intensity increases 4.5-fold upon binding to Aβ aggregates (Kₐ = 38 nM) .
Table 3: In Vivo Imaging Performance
Parameter | Value | Source |
---|---|---|
Brain Uptake (ID/g) | 1.2 ± 0.3 at 5 min post-inj. | |
Target-to-Background Ratio | 3.8:1 in Tg2576 vs. WT mice | |
Metabolic Half-life | 27 ± 4 min in plasma |
Near-Infrared (NIR) Probes
The compound’s emission at 640 nm falls within the NIR window (650–900 nm), enabling deep-tissue imaging with minimal autofluorescence .
Challenges and Future Directions
Limitations
-
Rapid Metabolism: The succinimidyl ester linker undergoes hydrolysis in serum, necessitating structural stabilization .
-
Off-Target Binding: Non-specific interactions with lipid membranes reduce signal specificity .
Optimization Strategies
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume